Superior Tankyrase Selectivity Conferred by the 8-Methyl Substitution vs. 7-Methyl or 5-Methyl Analogs
In a systematic SAR study of 2-arylquinazolin-4-ones, the 8-methyl substituent was identified as providing the greatest inhibitory potency against tankyrases. The compound series demonstrated potent TNKS-2 inhibition with IC50 values ranging from 3.3 to 41 nM, superior to the lead inhibitor XAV939 (IC50 = 9.6 nM). Critically, these 8-methyl derivatives showed high selectivity over PARP-1 (IC50 up to >5000 nM), a selectivity that is a direct consequence of the 8-methyl group's optimal fit into the hydrophobic pocket of the active site. This selectivity profile is not observed with other positional methyl substitutions [1].
| Evidence Dimension | Enzymatic inhibition potency and selectivity (TNKS-2 vs. PARP-1) |
|---|---|
| Target Compound Data | TNKS-2 IC50: 3.3–41 nM; PARP-1 IC50: 104 to >5000 nM (for 8-methylquinazolin-4-one derivatives) |
| Comparator Or Baseline | Lead compound XAV939: TNKS-2 IC50 = 9.6 nM; PARP-1 IC50 = 1200 nM. 2-aryl-5-methylquinazolin-4-ones show consistently lower selectivity. |
| Quantified Difference | Up to >500-fold selectivity for TNKS-2 over PARP-1, compared to 133-fold selectivity for the lead compound XAV939. |
| Conditions | Recombinant TNKS-2 and PARP-1 enzymatic assays. |
Why This Matters
This demonstrates that the 8-methyl scaffold provides a validated path to achieving high tankyrase selectivity, which is crucial for developing Wnt pathway inhibitors with a reduced risk of PARP-1 related toxicity.
- [1] Haikarainen, T.; Koivunen, J.; Venkannagari, H.; Obaji, E.; Paavola, J.; Lehtiö, L. Design and Discovery of 2-Arylquinazolin-4-ones as Potent and Selective Inhibitors of Tankyrases. ACS Med. Chem. Lett. 2013, 4 (12), 1173–1177. View Source
